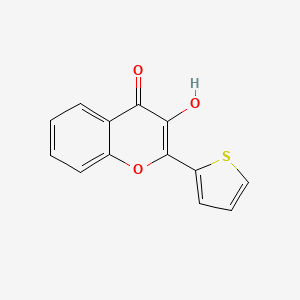
3-Hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one
概要
説明
3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a compound that belongs to the class of chromones, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thiophene-2-carbaldehyde and 3-hydroxy-4H-chromen-4-one as starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives .
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
作用機序
The mechanism of action of 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. One key mechanism is the excited-state intramolecular proton transfer (ESIPT), which has been extensively studied. Upon photo-excitation, the compound undergoes proton transfer, leading to the formation of a tautomeric form. This process is facilitated by the presence of intramolecular hydrogen bonds, which play a crucial role in stabilizing the transition state and the resulting products .
類似化合物との比較
Similar Compounds
3-Hydroxyflavone: Shares a similar chromone core but lacks the thiophene ring.
2-(Thiophen-2-yl)-4H-chromen-4-one: Similar structure but without the hydroxyl group at the 3-position.
3-Hydroxy-2-(furan-2-yl)-4H-chromen-4-one: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiophene ring enhances its electronic properties, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .
特性
IUPAC Name |
3-hydroxy-2-thiophen-2-ylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-11-8-4-1-2-5-9(8)16-13(12(11)15)10-6-3-7-17-10/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIOWDJRLUYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291839 | |
| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91805-20-8 | |
| Record name | NSC78630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in the presented research?
A1: The research primarily focuses on utilizing HTC as a chromogenic reagent for the spectrophotometric determination of various metal ions. [, , , , , , , , , ] This technique relies on the formation of colored complexes between HTC and specific metal ions, with the color intensity directly proportional to the metal ion concentration.
Q2: Which metal ions can be detected using 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one, and what are the typical analytical wavelengths?
A2: HTC has been successfully employed in the spectrophotometric determination of several metal ions, including:
- Vanadium (III): Forms a yellow complex with HTC, extracted into carbon tetrachloride with maximum absorbance (λmax) at 420 nm. []
- Vanadium (V): Forms a dark yellow complex with HTC, extracted into benzene with λmax at 415-425 nm. []
- Iron (III): Forms a brown complex with HTC, extracted into chloroform with λmax at 415 nm. []
- Molybdenum (VI): Forms a complex with HTC, dissolved in water with Triton X-100 with λmax at 410 nm. [, ]
- Cerium (III): Forms a complex with HTC in the presence of diphenylamine with λmax at 430 nm. []
- Molybdenum (V): Forms a yellow complex with HTC, extracted into chloroform with λmax at 424 nm. []
- Thorium (IV): Forms a yellow complex with HTC in dilute acetic acid solution with λmax at 430 nm. []
- Palladium: Forms a yellow complex with HTC, extracted into chloroform with λmax at 455nm. []
Q3: How sensitive and selective is 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in these spectrophotometric assays?
A3: The research indicates that HTC exhibits good sensitivity and selectivity for the targeted metal ions. For instance:
- High molar absorptivity: HTC complexes with various metal ions display high molar absorptivity, ranging from 3.27 x 10^4 to 7.45 x 10^4 dm3 mol-1 cm-1, indicating strong light absorption and enhancing the sensitivity of detection. [, , , , , ]
- Low Sandell's sensitivity values: Reported values are in the range of 0.0016 to 0.0097 μg cm-2, reflecting the method's ability to detect low concentrations of the target metals. [, , , , ]
- Tolerance to interfering ions: The methods demonstrated significant tolerance to various other metal ions commonly found in samples, ensuring selective detection of the target metals. [, , , ]
Q4: What types of samples have been analyzed using these 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one based methods?
A4: The research demonstrates the successful application of HTC-based spectrophotometric methods for analyzing various sample types, including:
- Synthetic samples: Used to validate the accuracy and precision of the developed methods. [, ]
- Technical samples: Highlighting the applicability of these methods for analyzing real-world samples containing the target metal ions. []
- Industrial samples: Demonstrating the practical use of these methods in industrial settings for quality control and monitoring. []
- Various other unspecified samples: Suggesting the versatility of these methods for analyzing different matrixes. [, ]
Q5: Are there any limitations to using 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in analytical applications?
A5: While HTC demonstrates significant potential as an analytical reagent, some limitations are acknowledged in the research:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol](/img/structure/B4887373.png)
![N-[(8-HYDROXYQUINOLIN-7-YL)(4-METHYLPHENYL)METHYL]-2-PHENYLACETAMIDE](/img/structure/B4887379.png)
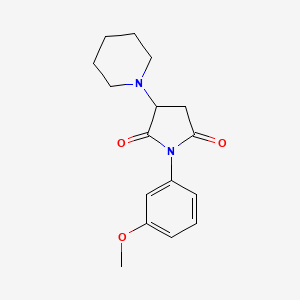
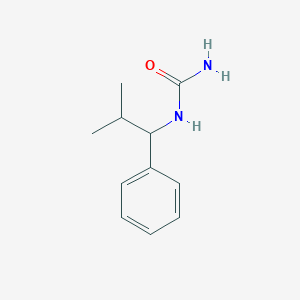
![2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B4887393.png)
METHYL}ACETAMIDE](/img/structure/B4887395.png)
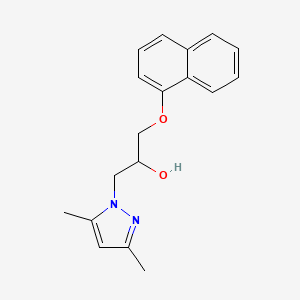
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
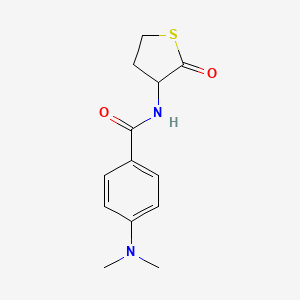
![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B4887441.png)
